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molecular formula C10H9O2- B8297695 1-Phenylcyclopropanecarboxylate

1-Phenylcyclopropanecarboxylate

Cat. No. B8297695
M. Wt: 161.18 g/mol
InChI Key: IWWCCNVRNHTGLV-UHFFFAOYSA-M
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Patent
US08623905B2

Procedure details

To a solution of 1-phenylcyclopropanecarboxylate (20.62 g, 0.14 mol) in H2SO4/CH2Cl2 (40 mL/40 mL) was added KNO3 (12.8 g, 0.13 mol) in portion at 0° C. The mixture was stirred for 0.5 hr at 0° C. Ice water was added and the mixture was extracted with EtOAc (100 mL×3). The organic layers were dried with anhydrous Na2SO4 and evaporated to give methyl 1-(4-nitrophenyl)cyclopropanecarboxylate (21 g, 68%), which was used directly in the next step. 1H NMR (300 MHz, CDCl3) δ 8.18 (dd, J=2.1, 6.9 Hz, 2H), 7.51 (dd, J=2.1, 6.9 Hz, 2H), 3.64 (s, 3H), 1.72-1.69 (m, 2H), 1.25-1.22 (m, 2H).
Quantity
20.62 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
H2SO4 CH2Cl2
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:10]([O-:12])=[O:11])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:13]([O-:16])([O-])=[O:14].[K+].OS(O)(=O)=O.[CH2:23](Cl)Cl>>[N+:13]([C:4]1[CH:5]=[CH:6][C:1]([C:7]2([C:10]([O:12][CH3:23])=[O:11])[CH2:9][CH2:8]2)=[CH:2][CH:3]=1)([O-:16])=[O:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
20.62 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CC1)C(=O)[O-]
Name
KNO3
Quantity
12.8 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
H2SO4 CH2Cl2
Quantity
40 mL
Type
reactant
Smiles
OS(=O)(=O)O.C(Cl)Cl
Step Two
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 0.5 hr at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (100 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried with anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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